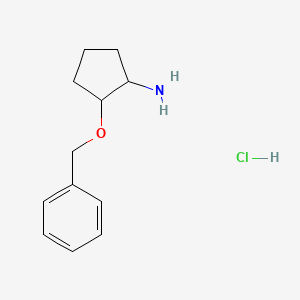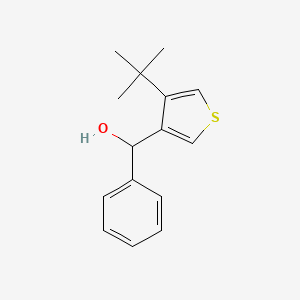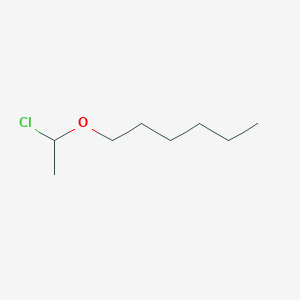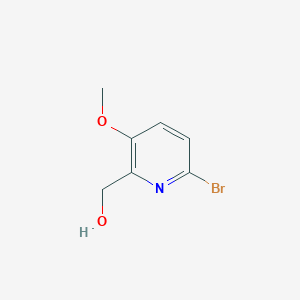![molecular formula C11H23N3O B13083518 2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B13083518.png)
2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is a complex organic compound with a unique structure that includes an amino group, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Methylation: The methyl group is added using methylating agents such as methyl iodide.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like coupling agents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-N-methylheptanamide: Similar structure but with a heptanamide backbone.
(S)-2-Amino-N-ethylpropanamide: Similar structure but with an ethyl group instead of a piperidine ring.
Uniqueness
2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is unique due to its combination of functional groups and the presence of the piperidine ring, which imparts specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C11H23N3O |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide |
InChI |
InChI=1S/C11H23N3O/c1-9(12)11(15)14(3)8-10-6-4-5-7-13(10)2/h9-10H,4-8,12H2,1-3H3/t9?,10-/m0/s1 |
InChI Key |
ZJHJSZLYWTUYJI-AXDSSHIGSA-N |
Isomeric SMILES |
CC(C(=O)N(C)C[C@@H]1CCCCN1C)N |
Canonical SMILES |
CC(C(=O)N(C)CC1CCCCN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)



![5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13083472.png)
![1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13083476.png)



![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)

